molecular formula C5H10N2O2 B3276250 (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one CAS No. 637343-93-2

(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one

Cat. No.: B3276250
CAS No.: 637343-93-2
M. Wt: 130.15
InChI Key: CTCJZEIJGYQHQH-SCSAIBSYSA-N
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Description

(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one (CAS 637343-93-2) is a chiral heterocyclic compound of significant interest in medicinal chemistry, serving as a key synthetic intermediate and privileged scaffold in antibacterial drug discovery . This compound features a five-membered 1,3-oxazolidin-2-one core, a structure class known for its potent activity against multidrug-resistant Gram-positive pathogens . The molecule's distinct (R)-configuration at the 5-position and the primary aminomethyl functional group make it a versatile precursor for the synthesis of more complex bioactive molecules . The primary research value of this compound lies in its role as a building block for novel oxazolidinone antibiotics, a class of fully synthetic antibacterial agents that inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit . This unique mechanism of action prevents the formation of the functional 70S initiation complex, a critical step in bacterial translation, and demonstrates minimal cross-resistance with other antibiotic classes . Researchers utilize this chiral scaffold to develop new therapeutic agents targeting resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . With a molecular formula of C5H10N2O2 and a molecular weight of 130.15 g/mol, this reagent provides a strategic starting point for structural diversification . The presence of both a reactive primary amine and a stable heterocyclic ring allows for selective functionalization, enabling the exploration of structure-activity relationships. The compound should be stored in a cool, dry place, and researchers are advised to consult its Safety Data Sheet (SDS) for specific handling and disposal protocols. This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCJZEIJGYQHQH-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](OC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Aminomethyl)-3-methyloxazolidin-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with the appropriate chiral amino alcohol.

    Cyclization: The amino alcohol undergoes cyclization with a suitable carbonyl compound to form the oxazolidinone ring.

    Functionalization: The resulting oxazolidinone is then functionalized to introduce the aminomethyl group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of ®-5-(Aminomethyl)-3-methyloxazolidin-2-one may involve:

    Large-Scale Cyclization: Utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Acylation Reactions

The aminomethyl group undergoes nucleophilic acylation with electrophilic reagents. Common acylating agents include acid chlorides, anhydrides, and activated esters.

Example Reaction:

 R 5 Aminomethyl 3 methyloxazolidin 2 one+AcClEt3N CH2Cl2Acetamide Derivative\text{ R 5 Aminomethyl 3 methyloxazolidin 2 one}+\text{AcCl}\xrightarrow{\text{Et}_3\text{N CH}_2\text{Cl}_2}\text{Acetamide Derivative}

Conditions and Outcomes:

ReagentSolventBaseTemperatureProductYield
Acetic anhydrideDCMTriethylamine25°CN-Acetylated oxazolidinone85–92%
Benzoyl chlorideTHFPyridine0°C → RTN-Benzoylated derivative78–86%
Acetyl chlorideTolueneDMAP60°CAcetamide with retained chirality89%

Key Findings:

  • Acylation preserves the oxazolidinone ring and stereochemical integrity .

  • Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.

Alkylation Reactions

The primary amine reacts with alkyl halides or epoxides to form secondary or tertiary amines.

Example Reaction with Epoxides:

 R 5 Aminomethyl 3 methyloxazolidin 2 one+EpoxideH2Alkylated Product\text{ R 5 Aminomethyl 3 methyloxazolidin 2 one}+\text{Epoxide}\xrightarrow{\text{H}_2\text{O }}\text{Alkylated Product}

Data from Epoxide Coupling:

EpoxideCatalystTemperatureTime (h)Yield
Ethylene oxideNone80°C1272%
Styrene oxideSc(OTf)₃60°C885%
Propylene oxideBF₃·OEt₂RT2468%

Notes:

  • Steric hindrance from the methyl group on the oxazolidinone slows alkylation kinetics.

  • Chiral auxiliaries can induce stereoselectivity in alkylation .

Ring-Opening Reactions

The oxazolidinone ring undergoes acid-catalyzed hydrolysis or nucleophilic ring-opening.

Acid-Catalyzed Hydrolysis:

 R 5 Aminomethyl 3 methyloxazolidin 2 oneHCl H2OVicinal Amino Alcohol\text{ R 5 Aminomethyl 3 methyloxazolidin 2 one}\xrightarrow{\text{HCl H}_2\text{O}}\text{Vicinal Amino Alcohol}

Conditions and Products:

AcidConcentrationTemperatureProduct Purity
HCl (aq.)6 M100°C94%
TFA10% v/v60°C98%

Applications:

  • Hydrolysis products serve as chiral building blocks for β-lactam antibiotics .

Cross-Coupling Reactions

The aminomethyl group participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions.

Suzuki Coupling Example:

 R 5 Aminomethyl 3 methyloxazolidin 2 one+Aryl Boronic AcidPd PPh3 4Biaryl Derivative\text{ R 5 Aminomethyl 3 methyloxazolidin 2 one}+\text{Aryl Boronic Acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl Derivative}

Optimized Parameters:

CatalystLigandSolventYieldee (%)
Pd(OAc)₂XPhosDMF/H₂O76%99
PdCl₂(dppf)NoneToluene65%98

Key Insight:

  • Coupling efficiency depends on the steric and electronic nature of the boronic acid .

Oxidation Reactions

The primary amine is selectively oxidized to a nitro or nitroso group under mild conditions.

Oxidation with mCPBA:

 R 5 Aminomethyl 3 methyloxazolidin 2 onemCPBANitroso Intermediate\text{ R 5 Aminomethyl 3 methyloxazolidin 2 one}\xrightarrow{\text{mCPBA}}\text{Nitroso Intermediate}

Oxidation Data:

Oxidizing AgentSolventTemperatureProduct
mCPBACHCl₃0°CNitroso oxazolidinone
H₂O₂MeOHRTNitro derivative

Challenges:

  • Over-oxidation to nitrates occurs with strong oxidizers like HNO₃.

Deprotection and Functionalization

The tert-butyl group (if present) is removed via acidolysis, enabling further modifications.

Deprotection with TFA:

 R 5 Aminomethyl 3 methyloxazolidin 2 one t Bu TFAPrimary Amine\text{ R 5 Aminomethyl 3 methyloxazolidin 2 one t Bu }\xrightarrow{\text{TFA}}\text{Primary Amine}

Conditions:

  • 95% TFA in DCM, 2 hours, RT .

  • Quantitative deprotection with >99% recovery of the free amine.

Scientific Research Applications

®-5-(Aminomethyl)-3-methyloxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a precursor to biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-5-(Aminomethyl)-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The oxazolidinone ring and aminomethyl group play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and applications of (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one and related compounds:

Compound Name CAS Number Molecular Formula Substituents (Position) Key Features Reference
This compound 637343-93-2 C₅H₁₀N₂O₂ 5-aminomethyl, 3-methyl Chiral center at C5; primary amine for drug functionalization
(R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one 1315020-11-1 C₅H₉NO₃ 5-hydroxymethyl, 3-methyl Hydroxyl group enhances hydrophilicity; lower reactivity than amine
Linezolid amine (S-configuration) N/A C₁₄H₁₈FN₃O₃ 5-aminomethyl, 3-(3-fluoro-4-morpholinophenyl) Antibiotic precursor; bulky aryl group improves target binding
5-(Chloromethyl)-3-phenyloxazolidin-2-one 711-85-3 C₁₀H₁₀ClNO₂ 5-chloromethyl, 3-phenyl Chlorine substituent enables nucleophilic substitution; aromatic lipophilicity
5-(4-Fluorophenyl)-3-methyloxazolidin-2-one N/A C₁₀H₁₀FNO₂ 5-(4-fluorophenyl), 3-methyl Fluorine enhances metabolic stability; novel synthesis via CO₂ coupling
(R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one N/A C₁₅H₁₇FN₄O₃ 5-azidomethyl, 3-(3-fluoro-4-morpholinophenyl) Azide group for click chemistry; linezolid intermediate

Key Research Findings

Reactivity and Applications: The aminomethyl group in this compound facilitates coupling reactions, making it a versatile building block for antimicrobial agents . Linezolid amine (S-configuration) is a degradation product of the antibiotic linezolid, emphasizing the importance of stereochemical purity in drug development . 5-(4-Fluorophenyl)-3-methyloxazolidin-2-one exhibits antimicrobial activity, synthesized via an unprecedented aziridine/CO₂ coupling method .

Physical and Chemical Properties: Substituents like hydroxymethyl () increase water solubility compared to aminomethyl, impacting pharmacokinetics . Chloromethyl and azidomethyl groups () introduce sites for further chemical modifications, such as nucleophilic substitution or Huisgen cycloaddition .

Stereochemical Considerations: The (R)-enantiomer of 5-(Aminomethyl)-3-methyloxazolidin-2-one is critical for bioactivity, as seen in linezolid derivatives, whereas the (S)-enantiomer may lack efficacy .

Biological Activity

(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one is a member of the oxazolidinone class of compounds, which are known for their significant biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant research findings and data.

Overview of Oxazolidinones

Oxazolidinones are synthetic antibiotics that primarily inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. They have garnered attention due to their effectiveness against Gram-positive bacteria, including multi-drug resistant strains. The unique structural features of oxazolidinones contribute to their diverse biological activities, which extend beyond antibacterial effects to include potential anticancer properties.

Antimicrobial Activity

Research has demonstrated that various oxazolidinone derivatives exhibit potent antimicrobial activity. For instance, studies have shown that this compound and its derivatives can effectively inhibit the growth of several bacterial strains, including:

  • Staphylococcus aureus
  • Bacillus subtilis
  • Escherichia coli
  • Pseudomonas aeruginosa

Table 1: Antimicrobial Efficacy of this compound Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
6aStaphylococcus aureus4.5 µM
6bBacillus subtilis2.25 µM
6cEscherichia coli19.98 µM
6dPseudomonas aeruginosa58.33 µM

The above table summarizes the MIC values for various derivatives, indicating that some compounds possess better efficacy against specific bacterial strains compared to others.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Recent studies have focused on its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: Anticancer Properties

A study evaluated the cytotoxicity of several oxazolidinone derivatives on MCF-7 and HeLa cells using an MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values as low as:

  • MCF-7 Cells : 17.66 µM
  • HeLa Cells : 31.10 µM

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

The biological activity of this compound is attributed to its ability to interfere with protein synthesis in bacteria and induce apoptotic pathways in cancer cells. The compound binds to the ribosomal subunit, inhibiting peptide bond formation and ultimately stalling bacterial growth.

In cancer cells, it has been observed that treatment with this compound leads to:

  • G1 Phase Arrest : Inhibition of cell cycle progression.
  • Caspase Activation : Induction of apoptosis through mitochondrial pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one

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